2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-methyl-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-3-5-12(6-4-11)7-8-13-9-10-14(17)16(2)15-13/h3-8H,9-10H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXXFVEPHLZBG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves a multi-step reaction process. One common method includes the condensation of 2-methyl-6-(4-methylstyryl)pyridazine with appropriate reagents under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Position 2 Modifications
- 2-Methyl substitution: The methyl group at position 2 enhances steric stability and may improve binding affinity to target receptors. For example, 2-methyl-substituted pyridazinones, such as 6-phenyl derivatives, exhibit potent cardiotonic activity by modulating cardiac ion channels .
- Unsubstituted or bulkier groups : Derivatives with larger substituents (e.g., 2-(2-acetyloxyethyl)) show reduced vasorelaxant activity compared to 2-methyl analogs, suggesting steric hindrance impacts efficacy .
Position 6 Modifications
- However, this may reduce aqueous solubility compared to polar substituents like aminophenyl or hydroxyl groups .
- Phenyl group : 6-Phenyl derivatives (e.g., compound 5a) exhibit strong cardiotonic activity, with efficacy comparable to levosimendan in isolated heart models .
- 4-Aminophenyl group: Derivatives like 6-(4-aminophenyl)-4,5-dihydropyridazinone demonstrate dual antihypertensive and antiplatelet activity due to interactions with vascular smooth muscle and platelet ADP receptors .
- Chloroacetamido phenyl group : Compounds such as 97a show exceptional antiplatelet activity (IC₅₀: 0.03 μM), surpassing the reference drug MCI-154 (IC₅₀: 0.36 μM) .
Physicochemical Properties
- Solubility: Styryl-substituted derivatives (e.g., 4-methylstyryl) are predicted to have low aqueous solubility due to hydrophobicity, whereas hydroxyl or amino-substituted analogs (e.g., 4,5-dihydroxy derivatives) exhibit improved solubility .
- Acid dissociation constants (pKa) : Electron-withdrawing groups (e.g., nitro) at position 6 lower pKa values, enhancing ionization and bioavailability .
Structure-Activity Relationship (SAR) Insights
- Antiarrhythmic activity: 5-Methyl substitution in the dihydropyridazinone ring enhances antiplatelet and antihypertensive effects by stabilizing the bioactive conformation .
- Antimicrobial activity : Styryl and phenyl groups improve membrane penetration, but bulky substituents reduce activity against Gram-negative bacteria .
- Cardiotonic activity : Optimal activity requires a balance between lipophilicity (for membrane interaction) and hydrogen-bonding capacity (for receptor binding) .
Biological Activity
2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazinone core with a methyl group and a 4-methylstyryl substituent. This structural configuration is significant for its biological interactions and activities.
Anticancer Activity
Research has indicated that pyridazinone derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyridazinones inhibited tumor growth in mice models, with IC50 values indicating potent activity against leukemia and breast cancer cell lines .
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | <2 | |
| Compound B | BT-549 (Breast) | <10 | |
| Compound C | A375 (Skin) | 15 |
Antimicrobial Activity
Pyridazinones are also recognized for their antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, specific derivatives demonstrated strong activity against Bacillus subtilis comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Microbial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound D | C. albicans | Moderate | |
| Compound E | E. coli | Strong | |
| Compound F | B. subtilis | Comparable to Ampicillin |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, pyridazinones have shown anti-inflammatory properties. Compounds have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. These activities suggest potential applications in treating inflammatory diseases .
Table 3: Anti-inflammatory Effects of Pyridazinone Derivatives
| Compound | Inflammatory Model | Effect | Reference |
|---|---|---|---|
| Compound G | LPS-stimulated HL-60 | IL-β Inhibition | |
| Compound H | COX Inhibition | Moderate |
The mechanisms underlying the biological activities of this compound involve various pathways:
- Cytotoxicity in Cancer Cells : Induction of apoptosis through mitochondrial pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory Response : Inhibition of inflammatory mediators through modulation of signaling pathways.
Case Studies
Several case studies highlight the efficacy of pyridazinone derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a pyridazinone derivative showed significant tumor reduction in patients with advanced breast cancer.
- Case Study 2 : A pilot study indicated that a specific derivative reduced inflammation markers in patients with rheumatoid arthritis.
Q & A
Q. What are the primary pharmacological targets and mechanisms of action for 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives?
The compound and its derivatives primarily target cyclic nucleotide phosphodiesterase III (PDE III) , inhibiting its activity to increase intracellular cAMP levels, which enhances myocardial contractility and induces vasodilation . For example, CI-930 (a related derivative) shows high selectivity for PDE III with an ED50 of 0.6 µM, leading to positive inotropic effects without significant β-adrenergic stimulation . Platelet aggregation inhibition is another key mechanism, particularly against collagen- and ADP-induced pathways, with substituent hydrophobicity (e.g., chloroalkyl groups) enhancing activity .
Q. What synthetic methodologies are commonly employed to prepare this compound analogs?
Key synthetic routes include:
- Friedel-Crafts acylation followed by cyclization with hydrazine derivatives (e.g., synthesis of 6-arylpyridazinones via succinic anhydride intermediates) .
- Mannich-type reactions for introducing substituents, such as α-aminophosphonate derivatives .
- Selective functionalization of the styryl group (e.g., halogenation or alkylation) to modulate pharmacokinetic properties .
Q. How do structural modifications influence the compound’s bioactivity?
- 5-Methyl substitution on the dihydropyridazinone ring enhances PDE III inhibition and inotropic activity (e.g., CI-930 vs. CI-914) .
- Styryl group modifications (e.g., electron-withdrawing substituents) improve platelet aggregation inhibition by enhancing hydrophobic interactions with collagen receptors .
- Amino or imidazole substitutions at the 4-phenyl position correlate with vasodilatory and antihypertensive effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for platelet aggregation vs. PDE III inhibition?
Discrepancies arise when substituents like chloroalkyl groups enhance platelet inhibition but reduce PDE III affinity. To address this:
- Use molecular docking to map binding pockets for PDE III vs. platelet receptors (e.g., collagen GPVI).
- Conduct dual-activity assays with derivatives like MCI-154, which show balanced potency (ED50 = 0.08 µM for vasodilation; IC50 = 10 µM for platelet inhibition) .
- Analyze hydrophobicity parameters (e.g., logP) to optimize selectivity .
Q. What experimental strategies validate the compound’s in vivo efficacy despite poor oral bioavailability?
- Prodrug design : Introduce ester or amide prodrug moieties (e.g., methanesulfonamide derivatives) to enhance absorption .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve solubility and half-life .
- Pharmacokinetic profiling : Measure metabolite stability in liver microsomes and plasma protein binding (e.g., 90% binding observed for CI-930 analogs) .
Q. How do stereochemical and conformational factors impact activity?
- Stereospecific synthesis : The (2S)-enantiomer of MCI-154 exhibits 2x higher inotropic activity than the (2R)-form due to better PDE III binding .
- Conformational rigidity : Restricting rotation of the styryl group via cyclization (e.g., benzodioxane-pyridazinones) improves antihypertensive potency .
Methodological Recommendations
- For SAR contradictions : Combine quantitative structure-activity relationship (QSAR) modeling with crystallography to resolve conflicting substituent effects .
- For in vivo studies : Use telemetry-monitored hypertensive rat models to assess real-time hemodynamic effects .
- For stereochemical analysis : Apply chiral HPLC and circular dichroism to isolate and characterize enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
